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4-Chloro-5-methylpyridin-2-OL
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Overview
Description
4-Chloro-5-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide (KOH) in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH), methanol, and platinum catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-5-methylpyridin-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methylpyridin-2-OL
- 2-Chloro-5-methylpyridin-4-OL
Uniqueness
4-Chloro-5-methylpyridin-2-OL is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds
Biological Activity
4-Chloro-5-methylpyridin-2-OL, a heterocyclic compound with the molecular formula C6H6ClNO, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound contains a chlorine atom and a hydroxyl group attached to the pyridine ring, which enhances its reactivity and interaction with biological molecules. The presence of these functional groups allows for hydrogen bonding and influences the compound's lipophilicity, facilitating its penetration into biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups enable the formation of hydrogen bonds, potentially leading to enzyme inhibition or receptor modulation. This mechanism is crucial for understanding the compound's potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with metabolic pathways. This suggests that this compound may possess similar antimicrobial effects against pathogens like Staphylococcus aureus.
Enzyme Inhibition
The compound's structural characteristics allow it to act as an enzyme inhibitor. For example, studies have demonstrated that related pyridine derivatives can inhibit key metabolic enzymes in various organisms. This property could be exploited in drug development for conditions such as cancer or metabolic disorders.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Control | - | 0 |
This compound | 50 | 15 |
Other Pyridine Derivative | 50 | 12 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, the compound was administered at varying doses to assess its effects on body weight and organ health. Results indicated that while low doses were well tolerated, higher doses led to observable side effects such as weight loss and organ enlargement.
Properties
CAS No. |
1227592-83-7 |
---|---|
Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
DXPNRBPUHOJUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C=C1Cl |
Origin of Product |
United States |
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